N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a cyclopentyl group and a carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through an alkylation reaction, where a cyclopentyl halide reacts with the pyrrolidine ring under basic conditions.
Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . For example, it may inhibit the activity of enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrrolidine ring.
Uniqueness
N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the cyclopentyl group contributes to its steric and electronic properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C16H19BrN2O2 |
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Molecular Weight |
351.24 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H19BrN2O2/c17-12-4-3-5-13(9-12)18-16(21)11-8-15(20)19(10-11)14-6-1-2-7-14/h3-5,9,11,14H,1-2,6-8,10H2,(H,18,21) |
InChI Key |
NCIARIUKYDIASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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